![molecular formula C19H21NO5S B3010630 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105235-02-6](/img/structure/B3010630.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Scientific Research Applications
Synthesis and Biological Evaluation
- Sulfonic acid analogues of bexarotene, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds showed potential in inhibiting proliferation in cutaneous T-cell lymphoma cells, suggesting therapeutic potential with improved biological selectivity and potency (Heck et al., 2016).
Organic Structural Unit Synthesis
- Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, similar in structure to the compound , underwent a rhodium-catalyzed selective C-C bond activation. This process produced benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting the compound's relevance in organic synthesis (Chen et al., 2016).
Antimicrobial Activity
- A study on new tetrahydronaphthalene-sulfonamide derivatives, related to the compound, showed potent antimicrobial agents against Gram-positive, Gram-negative bacteria, and Candida Albicans. These findings indicate the compound's potential in antimicrobial applications (Mohamed et al., 2021).
Herbicidal Activity
- Novel herbicidally active sulfonamide compounds with structures similar to the compound were synthesized. These compounds demonstrated significant herbicidal activity, revealing its potential use in agricultural applications (Hosokawa et al., 2001).
Antimicrobial Benzotriazole Derivatives
- The compound's structural analogues were synthesized and demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus, suggesting potential as antibiotic agents (Zheng et al., 2021).
Thromboxane Receptor Antagonists
- Derivatives of the compound were explored as thromboxane A2 receptor antagonists, indicating potential in the development of antithromboxane therapies (Wang et al., 2014).
Enzyme Inhibition Studies
- Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, structurally related to the compound, were synthesized and screened against various enzymes. These compounds showed inhibition of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Irshad et al., 2016).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-26(22,17-7-5-14-3-1-2-4-15(14)11-17)20-9-10-23-16-6-8-18-19(12-16)25-13-24-18/h5-8,11-12,20H,1-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFQSLCNRYZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)
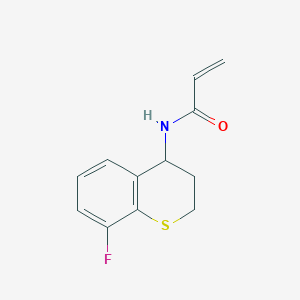
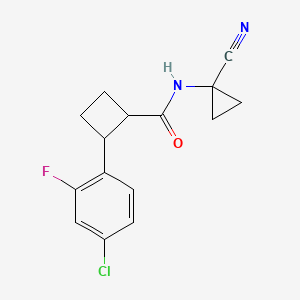
![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)
![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)
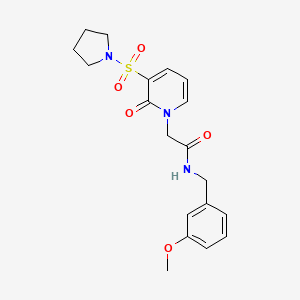
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
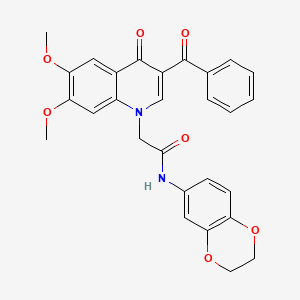
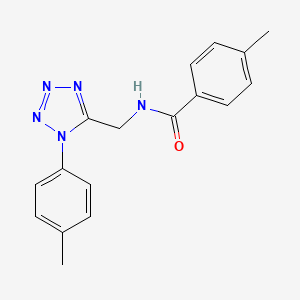
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)